molecular formula C23H28ClN3O6S B587975 rac trans-2-Hydroxy Glyburide CAS No. 586414-93-9

rac trans-2-Hydroxy Glyburide

Cat. No.: B587975
CAS No.: 586414-93-9
M. Wt: 510.002
InChI Key: PASKIAZVROHUGZ-PMACEKPBSA-N
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Description

rac trans-2-Hydroxy Glyburide is a metabolite of Glyburide (glibenclamide), a second-generation sulfonylurea antidiabetic drug used to manage type 2 diabetes by stimulating insulin secretion from pancreatic β-cells . Glyburide undergoes hepatic metabolism to produce hydroxylated derivatives, including this compound, which retains the core structure of the parent compound but features a hydroxyl group at the trans-2 position on the cyclohexyl moiety . While Glyburide itself is associated with hypoglycemia and hepatotoxicity , its metabolites are understudied, necessitating comparative analyses with structurally and functionally related compounds.

Properties

CAS No.

586414-93-9

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.002

IUPAC Name

5-chloro-N-[2-[4-[[(1S,2S)-2-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-8-16(24)14-18(21)22(29)25-13-12-15-6-9-17(10-7-15)34(31,32)27-23(30)26-19-4-2-3-5-20(19)28/h6-11,14,19-20,28H,2-5,12-13H2,1H3,(H,25,29)(H2,26,27,30)/t19-,20-/m0/s1

InChI Key

PASKIAZVROHUGZ-PMACEKPBSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3O

Synonyms

rel-5-Chloro-N-[2-[4-[[[[[(1R,2R)-2-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac trans-2-Hydroxy Glyburide involves the reaction of Glyburide with specific reagents under controlled conditions. The detailed synthetic route typically includes the following steps:

    Starting Material: Glyburide is used as the starting material.

    Hydroxylation: The hydroxylation of Glyburide is achieved using appropriate hydroxylating agents.

    Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac trans-2-Hydroxy Glyburide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

rac trans-2-Hydroxy Glyburide has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of sulfonylurea derivatives.

    Biology: The compound is used in biological research to study its effects on cellular processes and protein interactions.

    Medicine: Research on this compound contributes to understanding the pharmacological properties of Glyburide derivatives.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of rac trans-2-Hydroxy Glyburide involves its interaction with ATP-sensitive potassium channels on beta cells in the pancreas. By closing these channels, the compound increases intracellular potassium and calcium ion concentrations, leading to the stimulation of insulin secretion. This mechanism is similar to that of Glyburide, which is used to manage blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Structural and Functional Analogues

rac trans-4-Hydroxy Glyburide
  • Structural Differences : The hydroxyl group is positioned at the trans-4 position on the cyclohexyl ring instead of trans-2, leading to distinct stereochemical and electronic properties .
  • Pharmacokinetics : Like rac trans-2-Hydroxy Glyburide, it is a Phase I metabolite of Glyburide but may exhibit differential binding to sulfonylurea receptors (SUR1) due to altered spatial orientation.
  • Storage and Stability : Requires storage at -20°C, suggesting lower thermal stability compared to the parent drug .
Glimepiride
  • Structural Similarities : Both Glyburide and Glimepiride belong to the sulfonylurea class, sharing a phenylsulfonylurea backbone. However, Glimepiride has a larger cyclohexylurea moiety and a methyl group substitution .
  • Efficacy and Safety : Glimepiride demonstrates comparable glucose-lowering efficacy to Glyburide but with a lower risk of hypoglycemia and hepatotoxicity in some studies .
Other Hydroxylated Metabolites

Pharmacological and Toxicological Profiles

Compound Key Pharmacological Properties Interactions Toxicity Concerns
This compound Likely retains partial SUR1 affinity; reduced hypoglycemia risk compared to Glyburide (inferred) . Not a substrate/inhibitor of CYP3A4/P-gp . Potential hepatotoxicity (shared with parent) .
rac trans-4-Hydroxy Glyburide Similar efficacy to parent drug but unconfirmed; structural analogs suggest altered receptor binding . Data limited; likely similar to trans-2. Unknown; may mirror Glyburide’s risks.
Glimepiride Longer half-life (5–8 hrs vs. Glyburide’s 1–4 hrs); lower hypoglycemia incidence . Minimal CYP3A4/P-gp interaction . Reduced hepatotoxicity risk .

Metabolic and Regulatory Considerations

  • Metabolic Pathways : Glyburide is primarily metabolized via CYP2C9, while its hydroxylated derivatives may undergo glucuronidation or renal excretion .
  • Regulatory Status : this compound is listed in chemical catalogs as a research compound, whereas Glimepiride is widely approved for clinical use .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, employ nonparametric methods (e.g., Kruskal-Wallis). Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should researchers address variability in metabolite profiling data across different analytical platforms?

  • Methodological Answer : Harmonize data using cross-platform normalization (e.g., batch correction in MetaboAnalyst). Validate metabolite identities via spectral matching to reference libraries (e.g., HMDB or METLIN). Use orthogonal methods (e.g., NMR vs. LC-MS) to confirm critical findings .

Ethical and Reporting Standards

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Provide detailed protocols for synthesis, characterization, and bioassays in supplementary materials. Share raw data in public repositories (e.g., Zenodo) and disclose conflicts of interest. Use Research Resource Identifiers (RRIDs) for chemical reagents and biological models .

Q. How can researchers align their study designs with evolving regulatory requirements for metabolite characterization?

  • Methodological Answer : Follow FDA and EMA guidelines for metabolite safety testing (MIST). Prioritize metabolites exceeding 10% of parent drug exposure in humans. Use in silico tools (e.g., DEREK Nexus) to predict toxicity and justify exclusion of low-risk metabolites .

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